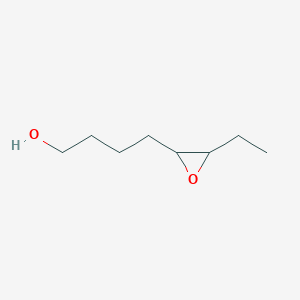

Oxiranebutanol, 3-ethyl-(9CI)

Description

No information about this compound is present in the provided evidence.

Properties

CAS No. |

158669-74-0 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

4-(3-ethyloxiran-2-yl)butan-1-ol |

InChI |

InChI=1S/C8H16O2/c1-2-7-8(10-7)5-3-4-6-9/h7-9H,2-6H2,1H3 |

InChI Key |

OUVPDVHDVYVBBF-UHFFFAOYSA-N |

SMILES |

CCC1C(O1)CCCCO |

Canonical SMILES |

CCC1C(O1)CCCCO |

Synonyms |

Oxiranebutanol, 3-ethyl- (9CI) |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction involves the nucleophilic attack of a sulfonium ylide (generated in situ from trimethylsulfonium methylsulfate and a base) on a ketone precursor. For 3-ethyl-oxiranebutanol, the hypothetical ketone precursor would be 3-ethyl-4-oxo-1-butanol. The ylide formation requires:

-

Base : Solid potassium hydroxide (KOH, 3–6 equivalents) or sodium hydroxide (NaOH).

-

Solvent : Dimethylsulfide (DMS) or methyl tert-butyl ether (MTBE).

-

Temperature : 30–50°C, optimized to 35–40°C for minimal side reactions.

The base is suspended in the solvent, followed by sequential addition of the ketone and trimethylsulfonium methylsulfate. The aqueous phase is carefully controlled to 33–37 wt% sulfonium salt to prevent hydrolysis.

Table 1: Optimized Parameters for Corey-Chaykovsky Epoxidation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base (KOH) | 3.4–5.0 equivalents | Maximizes ylide generation |

| Temperature | 35–40°C | Reduces dimerization |

| Solvent | MTBE | Enhances solubility |

| Reaction Time | 4–6 hours | Balances conversion and side reactions |

Yields for analogous oxiranes under these conditions reach 75–80%, with byproducts (e.g., dimethylsulfide oxides) minimized to <5%.

Industrial-Scale Process Optimization

The WO2014108286A1 patent highlights scalability considerations for oxirane synthesis:

Solvent Recycling and Waste Reduction

Crystallization and Purification

The crude oxirane is purified via fractional distillation or crystallization from toluene/ethanol mixtures. Seed crystals are introduced to induce controlled crystallization, achieving ≥98% purity.

Challenges and Mitigation Strategies

Byproduct Formation

Substrate Sensitivity

Electron-deficient ketones require modified conditions. For example, substituting MTBE with chlorobenzene improves solubility for aromatic precursors.

Comparative Analysis of Methodologies

Table 2: Corey-Chaykovsky vs. Prilezhaev Oxidation

| Feature | Corey-Chaykovsky | Prilezhaev |

|---|---|---|

| Yield | 75–80% | 50–65% |

| Steric Tolerance | High (bulky groups tolerated) | Moderate |

| Scalability | Industrial-friendly | Limited by peroxide handling |

| Cost | Moderate (reagent recycling) | High (peracid disposal) |

The Corey-Chaykovsky method is superior for 3-ethyl-oxiranebutanol due to its robustness and scalability .

Chemical Reactions Analysis

Types of Reactions: Oxiranebutanol, 3-ethyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The epoxy group can be oxidized to form diols or other oxygenated derivatives.

Reduction: Reduction reactions can convert the epoxy group into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the epoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Oxiranebutanol, 3-ethyl-(9CI) has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.

Biology: The compound can be used to study the effects of epoxy groups on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Research into the potential therapeutic applications of Oxiranebutanol, 3-ethyl-(9CI) includes its use in drug development and delivery systems.

Mechanism of Action

The mechanism of action of Oxiranebutanol, 3-ethyl-(9CI) involves the reactivity of the epoxy group. The epoxy group can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. These reactions can be catalyzed by acids or bases, depending on the desired outcome. The molecular targets and pathways involved in these reactions include nucleophilic attack on the electrophilic carbon atoms of the epoxy ring, resulting in the formation of new bonds and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes two unrelated compounds:

- Crufomate (299-86-5): An organophosphate insecticide with the molecular formula C₁₂H₁₉ClNO₃P, used in veterinary applications .

- Cryolite (15096-52-3): A synthetic sodium aluminum fluoride (AlF₆Na₃ ) insecticide and industrial mineral .

Neither compound shares structural or functional similarities with "Oxiranebutanol, 3-ethyl-(9CI)," which likely contains an epoxide (oxirane) ring and a hydroxyl group.

Critical Analysis of Evidence Limitations

- The 2001 pesticide glossary and 2017 arsenic compound report lack entries for oxirane derivatives or butanol-based chemicals.

- The term "9CI" appears in both sources but refers to unrelated compounds (e.g., crufomate, arsenic acid derivatives).

- No physicochemical data (e.g., boiling point, solubility) or toxicological profiles are available for the target compound.

Recommendations for Further Research

To address the query effectively, consult specialized databases or literature covering:

Epoxide-alcohol derivatives (e.g., glycidol analogs).

CAS Registry entries for "Oxiranebutanol, 3-ethyl-(9CI)" (if a valid CAS number exists).

Synthetic pathways for ethyl-substituted oxirane alcohols.

Q & A

Q. What are the optimal synthetic routes for 3-ethyl-oxiranebutanol, and how can its structural purity be validated experimentally?

- Methodological Answer : Synthesis typically involves epoxidation of precursor alkenes followed by functionalization. For purity validation, use nuclear magnetic resonance (NMR) to confirm the oxirane ring (δ ~3.0–4.5 ppm for epoxide protons) and hydroxyl group (δ ~1.5–2.5 ppm). Mass spectrometry (MS) with electron ionization (EI) can corroborate the molecular ion peak at m/z 140.18 (C₈H₁₂O₂) . Chromatographic techniques (e.g., HPLC with polar stationary phases) resolve stereoisomers, critical given the compound’s chiral centers .

Q. How can researchers reliably retrieve physicochemical and spectral data for 3-ethyl-oxiranebutanol?

- Methodological Answer : Prioritize authoritative databases like NIST Chemistry WebBook for spectral data (e.g., IR, NMR) and SciFinder for comprehensive literature and property summaries. Cross-reference CAS No. 306734-43-0 to avoid misidentification . Avoid non-peer-reviewed platforms (e.g., benchchem.com ) due to reliability concerns .

Q. What experimental protocols ensure safe handling and stability assessment of 3-ethyl-oxiranebutanol?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) to evaluate thermal stability and decomposition thresholds. Use inert atmospheres (N₂/Ar) during reactions to prevent epoxide ring-opening via moisture. Monitor reactivity with nucleophiles (e.g., amines, thiols) under controlled pH conditions .

Advanced Research Questions

Q. What mechanistic insights explain 3-ethyl-oxiranebutanol’s selective binding to G-quadruplex DNA structures, as observed in c-MYC Pu22 studies?

- Methodological Answer : The binding involves kinetic matching (rapid initial association), dynamic interaction (conformational adjustments), and π-π stacking with guanine tetrads. Use stopped-flow fluorescence to quantify association/dissociation rates and molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to model stacking interactions. Compare analogues with varied substituents (e.g., ethynyl vs. ethyl groups) to isolate structural determinants of selectivity .

Q. How can researchers resolve contradictions between computational predictions and experimental binding affinities for 3-ethyl-oxiranebutanol?

- Methodological Answer : Apply multi-method validation :

Q. What strategies enable stereochemical control during the synthesis of 3-ethyl-oxiranebutanol’s enantiomers?

- Methodological Answer : Use Sharpless asymmetric epoxidation with titanium-based catalysts (e.g., Ti(OiPr)₄, chiral tartrate ligands) to achieve high enantiomeric excess (>90%). Monitor stereoselectivity via chiral HPLC or circular dichroism (CD) . For scale-up, optimize reaction conditions (temperature, solvent polarity) to minimize racemization .

Q. How does the ethynyl substituent in 3-ethyl-oxiranebutanol influence its reactivity in ring-opening reactions compared to other epoxides?

- Methodological Answer : The ethynyl group enhances electrophilicity at the epoxide’s β-carbon due to electron-withdrawing effects. Characterize reactivity via kinetic studies with nucleophiles (e.g., NaN₃, H₂O) under acidic/basic conditions. Use DFT calculations (B3LYP/6-31G*) to map transition states and compare activation energies with non-ethynyl analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.